

cross-reactivity of DC07090 with other viral proteases

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Compound of Interest

Compound Name: DC07090

Cat. No.: B499696

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An objective analysis of the cross-reactivity of a viral protease inhibitor is crucial for evaluating its specificity and potential for broader applications or off-target effects. This guide provides a comparative overview of the inhibitory activity of the investigational compound **DC07090** against a panel of viral proteases. The data presented is based on in vitro enzymatic assays designed to determine the potency of inhibition.

Comparative Inhibitory Activity of DC07090

To assess the selectivity of **DC07090**, its inhibitory activity was evaluated against the main proteases (Mpro, also known as 3CLpro) of several coronaviruses, including SARS-CoV-2, SARS-CoV, and MERS-CoV. The half-maximal inhibitory concentration (IC₅₀) was determined for each enzyme.

Viral Protease	Virus	IC ₅₀ (nM)
Main Protease (Mpro/3CLpro)	SARS-CoV-2	4.3
Main Protease (Mpro/3CLpro)	SARS-CoV	9.8
Main Protease (Mpro/3CLpro)	MERS-CoV	97

The results clearly indicate that **DC07090** is a highly potent inhibitor of the SARS-CoV-2 main protease. Its activity against the SARS-CoV main protease is also strong, though approximately 2.3-fold less potent than against its primary target. The compound demonstrates significantly

weaker activity against the MERS-CoV main protease, with an IC₅₀ value more than 22 times higher than that for the SARS-CoV-2 enzyme, suggesting a high degree of selectivity for SARS-coronaviruses.

Experimental Methodology

The following protocol was utilized to determine the in vitro enzymatic activity of **DC07090** against various viral proteases.

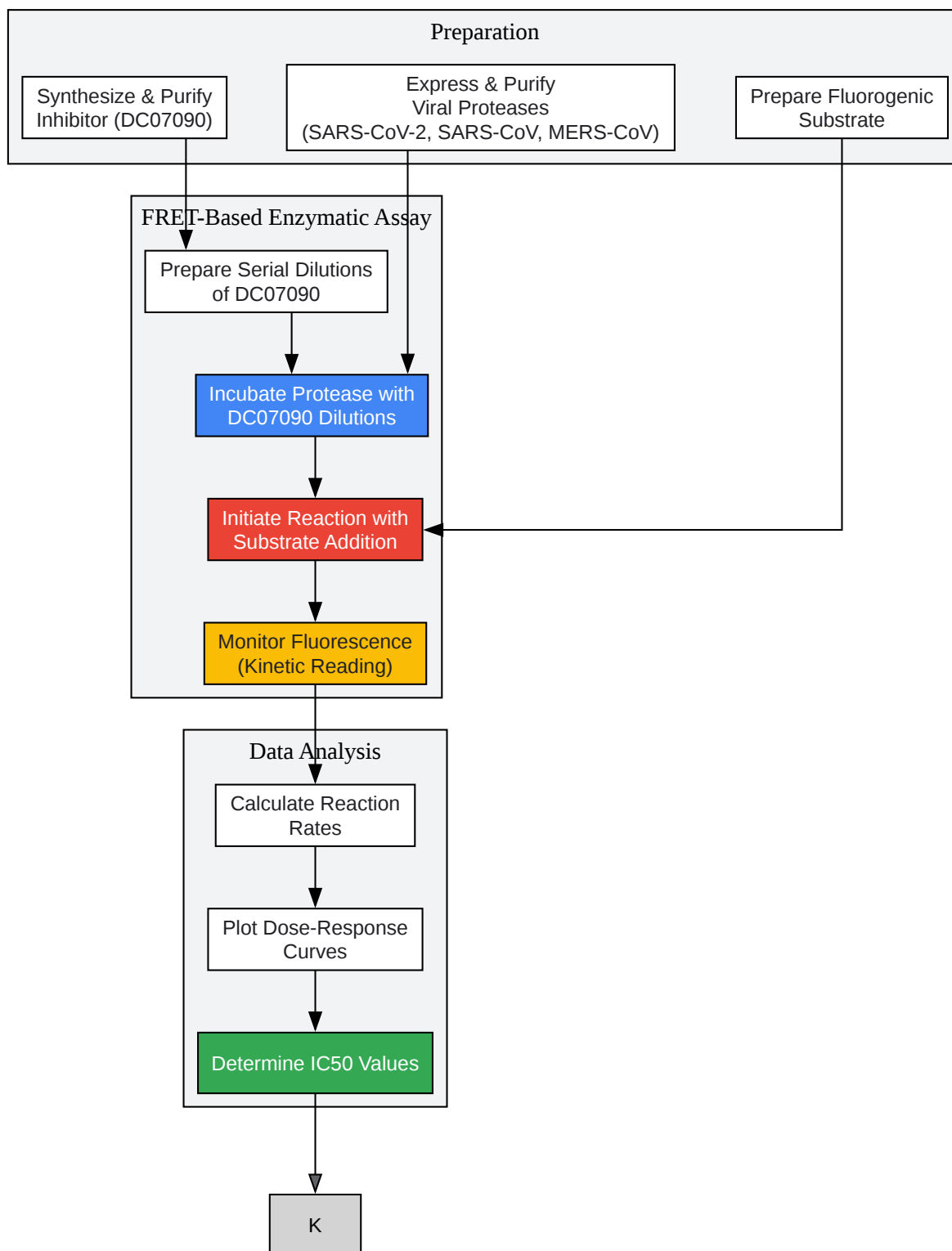
Enzymatic Assay for Viral Protease Inhibition

The inhibitory potency of **DC07090** was assessed using a fluorescence resonance energy transfer (FRET) assay. The principle of this assay is based on the cleavage of a specific fluorogenic substrate by the viral protease. When the substrate is cleaved, a fluorescent signal is produced, and the rate of this reaction is measured to determine enzymatic activity. The presence of an inhibitor, such as **DC07090**, reduces the rate of cleavage.

The main proteases from SARS-CoV-2, SARS-CoV, and MERS-CoV were individually incubated with a fluorescently labeled substrate. The reaction was initiated in the presence of varying concentrations of **DC07090**. The fluorescence intensity was monitored over time to calculate the rate of the enzymatic reaction. IC₅₀ values were then determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Workflow

The general workflow for evaluating the cross-reactivity of a viral protease inhibitor is depicted below.



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Caption: Workflow for assessing protease inhibitor cross-reactivity.

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